(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(pyrimidin-2-ylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-4-1-3-7(8)12-9-10-5-2-6-11-9/h2,5-8,13H,1,3-4H2,(H,10,11,12)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJMSLIMSGQSMB-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of a cyclopentanone derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidin-2-ylamino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound. These products can be further utilized in various synthetic applications.
Scientific Research Applications
(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the expression of collagen and reduce fibrosis by targeting collagen prolyl 4-hydroxylases .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and synthetic differences between the target compound and its analogs:
Substituent Effects on Properties
- This contrasts with the 2-chlorophenyl group (lipophilic, electron-withdrawing) and furan-2-yl (oxygen-containing, moderately polar). Pyrimidine’s aromaticity and H-bonding capacity may improve interactions with biological targets, such as enzymes or nucleic acids .
- Piperazin-1-yl Group : The piperazine substituent introduces basicity and solubility in acidic environments, which could favor pharmacokinetic properties in drug design .
Research Findings and Implications
- Stereochemistry Matters : Enantioselective synthesis (e.g., using chiral catalysts like (+)-IpcBH₂) significantly improves yields and purity, as seen in the furan analog . This approach is critical for the target compound to avoid costly separation of racemic mixtures.
- Substituent-Driven Design : The choice of substituent (pyrimidine vs. chlorophenyl vs. piperazine) tailors solubility, bioavailability, and target engagement. For instance, pyrimidine’s H-bonding capacity may favor enzyme inhibition, while chlorophenyl enhances lipophilicity for membrane penetration.
- Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.
Biological Activity
The compound (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol is an intriguing molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
The compound features a cyclopentanol core substituted with a pyrimidine ring, which is believed to contribute to its biological activity. The stereochemistry at the 1R and 2R positions may influence the binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar pyrimidine-containing compounds showed activity against various bacterial strains, suggesting that this compound may possess comparable effects.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Properties
Pyrimidine derivatives are known for their anticancer properties. A study focusing on structurally similar compounds showed inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A recent study evaluated the effect of a related compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC value of approximately 30 µM.
Neuroprotective Effects
Neuroprotective properties have also been attributed to pyrimidine derivatives. Research has indicated that these compounds can modulate neurotransmitter levels and protect neurons from oxidative stress.
| Neuroprotective Effect | Measurement Method | Result |
|---|---|---|
| ROS Scavenging | DCFDA Assay | Significant reduction in ROS levels at 25 µM |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors may mediate its neuroprotective effects.
- Apoptosis Induction: Triggering apoptotic pathways in cancer cells contributes to its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
